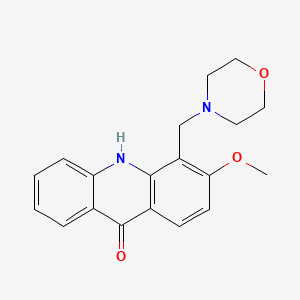
9-Acridanone, 3-methoxy-4-(morpholinomethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Acridanone, 3-methoxy-4-(morpholinomethyl)- is a complex organic compound belonging to the acridone family. Acridones are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a methoxy group at the 3rd position and a morpholinomethyl group at the 4th position on the acridanone core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridanone, 3-methoxy-4-(morpholinomethyl)- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 9-acridanone with appropriate reagents to introduce the methoxy and morpholinomethyl groups. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
9-Acridanone, 3-methoxy-4-(morpholinomethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted acridones, dihydroacridones, and quinones, depending on the specific reaction conditions and reagents used.
科学研究应用
9-Acridanone, 3-methoxy-4-(morpholinomethyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of fluorescent dyes and materials for electronic applications.
作用机制
The mechanism of action of 9-Acridanone, 3-methoxy-4-(morpholinomethyl)- involves interactions with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in cellular processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
相似化合物的比较
Similar Compounds
9-Acridanone: The parent compound, lacking the methoxy and morpholinomethyl groups.
1-Hydroxy-3-methoxy-10-methyl-9(10H)-acridinone: A similar compound with a hydroxy group at the 1st position and a methyl group at the 10th position.
10-Methyl-9(10H)-acridone: Another derivative with a methyl group at the 10th position.
Uniqueness
9-Acridanone, 3-methoxy-4-(morpholinomethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and morpholinomethyl groups enhances its solubility, reactivity, and potential biological activities compared to its analogs.
属性
CAS 编号 |
58324-16-6 |
|---|---|
分子式 |
C19H20N2O3 |
分子量 |
324.4 g/mol |
IUPAC 名称 |
3-methoxy-4-(morpholin-4-ylmethyl)-10H-acridin-9-one |
InChI |
InChI=1S/C19H20N2O3/c1-23-17-7-6-14-18(15(17)12-21-8-10-24-11-9-21)20-16-5-3-2-4-13(16)19(14)22/h2-7H,8-12H2,1H3,(H,20,22) |
InChI 键 |
CHIBKZGEOGLDIB-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2)CN4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















